molecular formula C17H16N4O2 B4449104 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide

2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide

Cat. No.: B4449104
M. Wt: 308.33 g/mol
InChI Key: QSCBHFUZGPPPMM-UHFFFAOYSA-N
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Description

2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide is a compound belonging to the quinazolinone family, which is known for its diverse range of biological activities. Quinazolinones are fused heterocyclic compounds that have shown significant pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, antihypertensive, bronchodilator, and anticancer activities .

Preparation Methods

The synthesis of 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide typically involves a multistep process. The starting materials, such as 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones, are synthesized from various primary amines. These intermediates are then reacted with 2-phenyl-3,1-benzoxazin-4-one to form the desired quinazolinone derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction.

Chemical Reactions Analysis

2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups on the quinazolinone ring. Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Mechanism of Action

The mechanism of action of 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall synthesis. This inhibition leads to the disruption of bacterial cell wall formation, ultimately resulting in cell death . Additionally, the compound’s anti-inflammatory and anticancer activities are believed to be mediated through the modulation of various signaling pathways and molecular targets involved in inflammation and cell proliferation .

Comparison with Similar Compounds

2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide can be compared with other similar quinazolinone derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-11(16(22)20-18)21-15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)17(21)23/h2-11H,18H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCBHFUZGPPPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)N1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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